5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with a chlorophenyl and cyclohexyl substituent, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with thiourea and subsequent oxidation to yield the desired thieno[2,3-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Industry: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation . Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the chlorophenyl and cyclohexyl substituents, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring system but differ in the specific substituents and ring fusion patterns, leading to distinct activities and applications.
Uniqueness
5-(4-Chlorophenyl)-3-cyclohexyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of substituents and the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN2OS |
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Molecular Weight |
344.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-cyclohexylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-8-6-12(7-9-13)15-10-23-17-16(15)18(22)21(11-20-17)14-4-2-1-3-5-14/h6-11,14H,1-5H2 |
InChI Key |
BFMVBFJNQTZARK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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